

Application Notes and Protocols for Studying Telencephalin Gene Expression Using Transgenic Mice

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Introduction

Telencephalin (TLN), also known as Intercellular Adhesion Molecule-5 (ICAM-5), is a neuronal glycoprotein belonging to the immunoglobulin superfamily.[1] Its expression is characteristically restricted to the telencephalon, the most rostral segment of the brain, which includes the cerebral cortex, hippocampus, and striatum.[1][2] TLN is localized to the somatodendritic membranes of neurons and is implicated in dendritic development, synapse formation, and the maintenance of functional neural networks.[1][3] The use of transgenic mouse models provides a powerful in vivo system to investigate the complex spatial and temporal regulation of the **telencephalin** gene and to elucidate its function in both healthy and pathological states.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing transgenic mice to study **telencephalin** gene expression. This includes the generation of transgenic models, analysis of transgene expression, and interpretation of the resulting data.

Part 1: Generation of Transgenic Mice for Telencephalin Studies



Methodological & Application

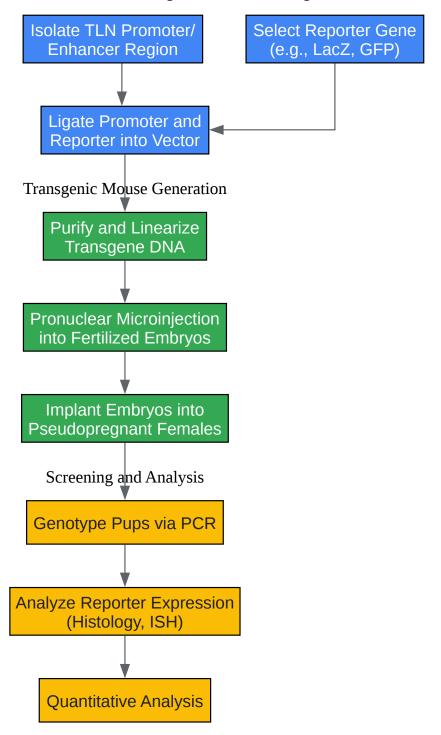
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A primary strategy for studying gene expression is to create transgenic mice where a specific promoter drives the expression of a reporter gene, such as LacZ (encoding β -galactosidase) or Green Fluorescent Protein (GFP). For **telencephalin**, a key transcriptional enhancer region located between 1.1 and 0.2 kb upstream of the transcription start site has been identified to direct telencephalon-specific expression.[2] This enhancer can be leveraged to create highly specific reporter lines. The most common method for generating such "gene addition" transgenic animals is the direct microinjection of a DNA construct into the pronuclei of fertilized mouse embryos.[4][6]

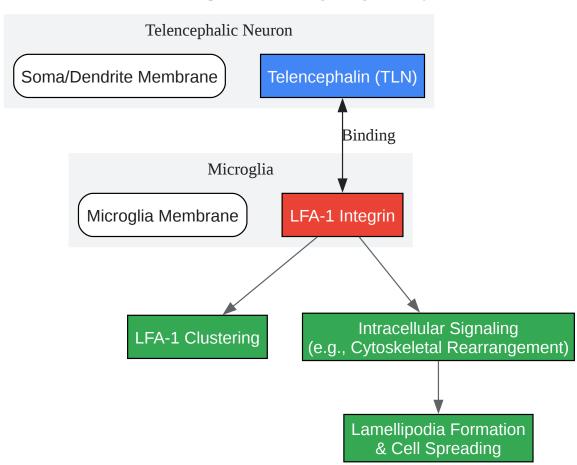


Experimental Workflow for Generating and Analyzing TLN Reporter Mice

Transgene Construct Design







Telencephalin-LFA-1 Signaling Pathway

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